A Senior Application Scientist's Technical Guide to N-(acid-PEG3)-N-bis(PEG3-amine): A Trivalent Linker for Advanced Bioconjugation
A Senior Application Scientist's Technical Guide to N-(acid-PEG3)-N-bis(PEG3-amine): A Trivalent Linker for Advanced Bioconjugation
Abstract
N-(acid-PEG3)-N-bis(PEG3-amine) is a sophisticated, trivalent, and hydrophilic polyethylene glycol (PEG)-based linker engineered for advanced applications in drug development and biotechnology. Its unique trifunctional architecture, featuring a terminal carboxylic acid and two terminal primary amines, provides a versatile platform for the synthesis of complex bioconjugates. This guide offers an in-depth exploration of the linker's physicochemical properties, core functionalities, and field-proven applications. We will delve into the mechanistic principles behind its use, provide detailed, validated protocols for its conjugation, and present expert insights into optimizing its performance in creating next-generation therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction: The Rise of Trivalent PEG Linkers
In the landscape of targeted therapeutics, the linker molecule is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire conjugate.[1][2][3] While simple bifunctional linkers have been instrumental, the demand for more complex molecular architectures has driven the development of multi-functional scaffolds. N-(acid-PEG3)-N-bis(PEG3-amine) emerges as a key player in this arena. It is a heterotrifunctional molecule, meaning it possesses three different reactive termini, allowing for the controlled, sequential conjugation of up to three different molecular entities.
This linker is particularly valuable in the construction of Proteolysis-Targeting Chimeras (PROTACs) .[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] The trivalent nature of this linker allows for the attachment of an E3 ligase ligand to one arm and a target protein ligand to another, with the third arm available for modulating physicochemical properties or attaching other functionalities.
Furthermore, the branched PEGylated structure confers significant advantages. PEG linkers are well-established in the pharmaceutical field for their ability to:
-
Enhance Hydrophilicity: This improves the solubility of often hydrophobic drug payloads and reduces aggregation of the final conjugate.[1][2][][9]
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[1][2]
-
Reduce Immunogenicity: The hydrophilic PEG chains can shield the conjugate from recognition by the immune system.[][9]
This guide will provide the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this versatile linker.
Physicochemical Properties and Structural Analysis
A thorough understanding of the linker's properties is paramount for designing successful conjugation strategies.
Chemical Structure
The molecule consists of a central nitrogen atom from which three PEG3 (triethylene glycol) arms extend. One arm terminates in a carboxylic acid, while the other two terminate in primary amines.
Caption: Structure of N-(acid-PEG3)-N-bis(PEG3-amine).
Core Data
The following table summarizes the key quantitative data for N-(acid-PEG3)-N-bis(PEG3-amine).
| Property | Value | Source |
| Chemical Formula | C25H53N3O11 | [10][11] |
| Molecular Weight | 571.71 g/mol | [10][11] |
| CAS Number | 2183440-35-7 | [10] |
| Purity | Typically >95% | [11] |
| Solubility | Water, DMSO, DMF, DCM | [10] |
| Storage Condition | -20°C | [10] |
| Appearance | Varies (often a solid or viscous oil) |
Core Functionality & Reaction Mechanisms
The utility of this linker lies in the orthogonal reactivity of its terminal groups. The carboxylic acid can be selectively activated to react with amines, while the two primary amines can react with a variety of functional groups, most commonly activated carboxylic acids (e.g., NHS esters).[10]
Activation of the Carboxylic Acid Moiety
Direct amidation between a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[12][13] Therefore, the carboxyl group must first be activated to create a more reactive intermediate. The most common and robust method in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .
Mechanism of Action (EDC/NHS Activation):
-
O-Acylisourea Intermediate Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous buffers, increasing the overall efficiency of the conjugation to an amine-containing molecule.[]
-
Amide Bond Formation: The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.
Caption: EDC/NHS activation workflow for the carboxyl group.
Reactivity of the Primary Amine Moieties
The two primary amines on the linker are nucleophilic and readily react with electrophilic groups to form stable covalent bonds. Common reaction partners include:
-
Activated Esters (e.g., NHS esters): This is the most common strategy for labeling with proteins, payloads, or ligands that have been functionalized with a carboxyl group. The reaction forms a stable amide bond.
-
Isothiocyanates (ITC): Forms a stable thiourea linkage.
-
Aldehydes/Ketones: Undergoes reductive amination to form a secondary amine linkage.
This dual amine functionality is particularly advantageous for creating molecules with a "doubled payload" or for attaching two different molecules to a central scaffold.[1][2]
Key Application: Stepwise PROTAC Synthesis
The structure of N-(acid-PEG3)-N-bis(PEG3-amine) is ideally suited for a stepwise PROTAC synthesis, which provides superior control over the final product compared to a one-pot approach.
Caption: Stepwise workflow for PROTAC synthesis.
Experimental Protocols
Disclaimer: These protocols are for reference only and should be optimized for specific molecules and laboratory conditions. MedChemExpress and other vendors have not independently confirmed the accuracy of these methods.[4][6]
Protocol 1: Activation of Linker Carboxyl Group and Conjugation to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)
This protocol describes the formation of the first amide bond.
Materials:
-
N-(acid-PEG3)-N-bis(PEG3-amine)
-
Amine-functionalized Ligand 1 (e.g., pomalidomide derivative)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Linker Activation: a. Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) (1.2 equivalents) in anhydrous DMF. b. Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction at room temperature for 30-60 minutes to form the NHS ester. Expert Insight: Using Sulfo-NHS improves the water solubility of the activated linker, which can be beneficial if the subsequent conjugation is performed in aqueous buffer.
-
Conjugation: a. Dissolve the amine-functionalized Ligand 1 (1.0 equivalent) in DMF or a suitable buffer. b. Add the activated linker solution from step 1c to the Ligand 1 solution. c. Add DIPEA (3.0 equivalents) to act as a base, scavenging the acid produced. d. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitoring & Purification: a. Monitor the reaction progress using LC-MS to observe the consumption of the starting material and the formation of the desired product mass. b. Upon completion, quench the reaction (e.g., with hydroxylamine). c. Purify the resulting conjugate (Intermediate 1) using reverse-phase HPLC.
Protocol 2: Conjugation of a Carboxyl-Containing Ligand to the Linker's Amine Groups
This protocol describes the formation of the second and third amide bonds.
Materials:
-
Purified Intermediate 1 (from Protocol 1)
-
Carboxyl-functionalized Ligand 2 (e.g., target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Ligand Activation (Concurrent with Conjugation): a. Dissolve the carboxyl-functionalized Ligand 2 (2.2 equivalents) in anhydrous DMF. b. Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents). Stir for 15 minutes at room temperature. Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for difficult couplings, often resulting in higher yields and faster reaction times than EDC/NHS for this step.[15]
-
Conjugation: a. Dissolve the purified Intermediate 1 (1.0 equivalent) in anhydrous DMF. b. Add the solution of Intermediate 1 to the activated Ligand 2 solution from step 1b. c. Stir the reaction at room temperature for 1-3 hours.
-
Monitoring & Final Purification: a. Monitor the reaction progress by LC-MS. b. Once complete, purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity. c. Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Trustworthiness: A Self-Validating System
The integrity of this multi-step synthesis is maintained through rigorous in-process controls.
-
LC-MS Monitoring: At each stage, Liquid Chromatography-Mass Spectrometry is used to validate the reaction. The disappearance of the starting materials' mass peaks and the appearance of the expected product mass peak confirms that the desired conjugation has occurred.
-
HPLC Purification: High-Performance Liquid Chromatography at each purification step ensures that unreacted components and side products are removed. This isolation of the intermediate is critical for preventing the formation of undesired homodimers or other complex mixtures in the subsequent step.
-
Final Characterization: The final, purified molecule is subjected to high-resolution mass spectrometry to confirm its exact mass and elemental composition. NMR spectroscopy is then used to verify the complete chemical structure, ensuring all components are present and correctly linked.
This analytical trifecta ensures that the final product is precisely the molecule it was designed to be, providing trustworthiness and reproducibility for downstream biological assays.
Conclusion and Future Outlook
N-(acid-PEG3)-N-bis(PEG3-amine) represents a powerful and versatile tool for the construction of complex, multi-component therapeutics. Its hydrophilic PEG backbone and orthogonal reactive handles provide a robust framework for developing molecules with enhanced solubility and tailored functionality.[2][] As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for sophisticated, multi-arm linkers like this will undoubtedly grow.[16][17][18] Mastering the chemistry and strategic application of this linker will empower researchers to build more potent, selective, and effective therapeutic agents.
References
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
-
Labinsights. (2023, May 8). What are PEG Linkers?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
-
Creative Biolabs. (2025, June 4). Heterobifunctional Crosslinkers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Thermo Fisher Scientific via YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]
-
Precise PEG. (n.d.). N-(acid-PEG3)-N-bis(PEG3-amine). Retrieved from [Link]
-
Precise PEG. (n.d.). N-(Amino-PEG3)-N-bis(PEG3-acid). Retrieved from [Link]
-
CD Bioparticles. (n.d.). N-Boc-N-Bis(PEG3-Acid). Retrieved from [Link]
-
PubMed. (2018, April 23). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of drug-linker 1. Retrieved from [Link]
-
Abzena. (n.d.). Linker Payload Design & Synthesis. Retrieved from [Link]
-
CD Bioparticles. (n.d.). N-(Azido-PEG3)-N-(PEG2-Amine)-PEG3-Acid. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. N-(acid-PEG3)-N-bis(PEG3-amine), 2183440-35-7 | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abzena.com [abzena.com]
- 18. chemexpress.com [chemexpress.com]
